
Fmoc-Leu-Gly-OH
Übersicht
Beschreibung
Fmoc-Leu-Gly-OH is a derivative of glycine, an amino acid, and is often used in peptide synthesis. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protective group in peptide synthesis to prevent unwanted reactions at the amino group during the synthesis process .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Leu-Gly-OH typically involves the reaction of glycine with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide . The general reaction scheme is as follows:
- Dissolve glycine in an organic solvent.
- Add triethylamine to the solution to act as a base.
- Slowly add fluorenylmethoxycarbonyl chloride to the mixture while stirring.
- Allow the reaction to proceed at room temperature or slightly elevated temperatures.
- Purify the product by crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes and ensure high purity of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
Analyse Chemischer Reaktionen
Fmoc Deprotection
The Fmoc group is removed under basic conditions to expose the α-amino group for subsequent peptide elongation. This reaction is pivotal in solid-phase peptide synthesis (SPPS).
Reagent | Conditions | Efficiency | Reference |
---|---|---|---|
20% Piperidine/DMF | 1 × 1 min + 1 × 7 min, room temp | >95% removal | |
20% Piperidine/DMF | 1 × 20 min, 45°C | 99% removal |
Deprotection kinetics vary with temperature, with elevated temperatures (e.g., 45°C) accelerating the process . Residual Fmoc levels below 2% are achievable under optimized protocols .
Coupling Reactions
Fmoc-Leu-Gly-OH participates in peptide elongation via carbodiimide-mediated activation. Its glycine residue enhances coupling efficiency due to minimal steric hindrance.
Coupling Reagents and Efficiency
Reagent System | Solvent | Time | Yield | Reference |
---|---|---|---|---|
DIC/OxymaPure (3.0 equiv) | DMF | 1 h | 98% | |
HATU/DIEA (2.0 equiv) | DMF | 1 h | 95% |
Microwave-assisted synthesis reduces coupling times to 10–15 minutes without compromising yield. Incomplete coupling may result in deletion byproducts (e.g., des-Gly sequences) .
Resin Cleavage and Side-Chain Deprotection
Post-synthesis, this compound is cleaved from the resin using trifluoroacetic acid (TFA), which concurrently removes acid-labile side-chain protecting groups.
Cleavage Cocktail | Time | Purity | Reference |
---|---|---|---|
TFA/H2O/TIPS (95:2.5:2.5) | 2 h | 92% | |
TFA/EDT/Thioanisole (94:3:3) | 3 h | 89% |
Self-Assembly and Gelation
This compound exhibits pH-dependent self-assembly into β-sheet-rich hydrogels, driven by aromatic stacking of the Fmoc group and hydrogen bonding .
Self-Assembly Conditions
pH | Solvent | Critical Gelation Concentration (CGC) | Gel Stiffness (G') |
---|---|---|---|
7.4 | PBS | 0.5% (w/v) | 1.2 kPa |
5.0 | Acetic acid/H2O | 1.0% (w/v) | 0.8 kPa |
At neutral pH, hydrophobic interactions dominate, forming rigid fibrillar networks . Acidic conditions reduce electrostatic repulsion, lowering CGC but softening gels .
Hydrolysis and Stability
The peptide bond in this compound undergoes hydrolysis under extreme conditions:
Condition | Time | Degradation | Reference |
---|---|---|---|
6 M HCl, 110°C | 24 h | Complete | |
0.1 M NaOH, 60°C | 12 h | 80% | |
Protease K (0.1 mg/mL) | 2 h | 95% |
Enzymatic hydrolysis by proteases (e.g., trypsin) is sequence-specific, targeting Leu-Gly bonds .
Side Reactions
Key side reactions during synthesis include:
- Diketopiperazine formation : Intramolecular cyclization under prolonged basic conditions .
- Racemization : <1% at 25°C using Oxyma/DIC, but increases to 3% at 45°C .
- Incomplete coupling : Generates des-Gly byproducts requiring HPLC purification .
Comparative Reactivity
This compound’s reactivity is benchmarked against analogous dipeptides:
Compound | Coupling Yield | Deprotection Time | CGC (w/v) |
---|---|---|---|
Fmoc-Ala-Gly-OH | 95% | 7 min | 1.2% |
Fmoc-Phe-Gly-OH | 90% | 10 min | 0.3% |
This compound | 98% | 7 min | 0.5% |
The leucine side chain balances hydrophobicity and steric bulk, optimizing both synthesis and self-assembly .
Wissenschaftliche Forschungsanwendungen
Peptide Synthesis
Fmoc-Leu-Gly-OH is widely used as a building block in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) protecting group allows for selective deprotection under mild conditions, facilitating the assembly of complex peptides.
Advantages of Using this compound:
- Stability: It is stable under various reaction conditions, making it suitable for multi-step syntheses.
- Solubility: The Fmoc group enhances the solubility of peptides in organic solvents, aiding purification processes.
Drug Development
In drug discovery, this compound has been employed to create peptide libraries that can be screened for biological activity. For instance, researchers have utilized this compound to identify peptides that bind to specific targets, such as proteins involved in disease pathways.
Case Study: Peptide Library Screening
A study demonstrated the use of this compound in generating a library of peptides to identify inhibitors for coagulation factors. The synthesized peptides were screened for their binding affinity, leading to the identification of potential therapeutic candidates .
Bioconjugation Techniques
This compound is also applicable in bioconjugation methods where peptides are conjugated to other biomolecules (e.g., antibodies or drugs). This application is crucial for developing targeted therapies that enhance drug delivery and efficacy.
Wavelength-Selective Photoactivatable Protecting Groups
Recent research has explored the use of Fmoc derivatives as photoactivatable protecting groups for thiol-containing compounds. These derivatives can be selectively deprotected using light, allowing for spatial and temporal control over chemical reactions .
Wirkmechanismus
The mechanism of action of Fmoc-Leu-Gly-OH primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions. Once the desired peptide sequence is synthesized, the Fmoc group is removed to reveal the free amino group, allowing further reactions or modifications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glycine, N-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-alanyl]-: Similar in structure but with an alanine residue instead of leucine.
Glycine, N-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-phenylalanyl]-: Contains a phenylalanine residue instead of leucine.
Uniqueness
Fmoc-Leu-Gly-OH is unique due to the presence of the leucine residue, which imparts specific hydrophobic properties to the compound. This can influence the folding and stability of the resulting peptides, making it particularly useful in the synthesis of peptides with specific structural requirements .
Biologische Aktivität
Fmoc-Leu-Gly-OH is a protected dipeptide consisting of leucine (Leu) and glycine (Gly) with a fluorenylmethyloxycarbonyl (Fmoc) group, commonly used in peptide synthesis. This compound has garnered interest due to its potential biological activities, including its role in drug development and therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Fmoc Group : A protective group that facilitates peptide synthesis by preventing premature reactions.
- Leucine (Leu) : An essential amino acid known for its role in protein synthesis and muscle metabolism.
- Glycine (Gly) : The simplest amino acid, contributing flexibility to peptide chains.
Synthesis Methods
The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS). The process includes the following steps:
- Loading : Fmoc-Gly-OH is attached to a solid support resin.
- Fmoc Deprotection : The Fmoc group is removed using a base (e.g., piperidine).
- Coupling : Fmoc-Leu-OH is coupled to the deprotected glycine residue.
- Cleavage : The final product is cleaved from the resin, often using trifluoroacetic acid (TFA).
Anticancer Potential
Recent studies have explored the anticancer properties of various peptide derivatives, including those containing Leu and Gly residues. For instance, modifications to similar dipeptides have shown varying degrees of cytotoxicity against cancer cell lines such as MCF-7. The structural integrity and flexibility provided by Gly are crucial for maintaining biological activity .
The biological activity of peptides like this compound may be attributed to their ability to interact with specific cellular targets, such as receptors or enzymes involved in metabolic pathways. For example, peptides that mimic natural hormones can influence insulin secretion and glucose metabolism, as seen with glucagon-like peptides .
Case Studies
- Peptide-Drug Conjugates : Research indicates that conjugating this compound with cytotoxic drugs enhances the therapeutic index against cancer cells. These conjugates leverage the targeting capabilities of peptides to deliver drugs selectively to tumor sites .
- GLP-1 Analogs : Studies on glucagon-like peptide-1 (GLP-1) analogs demonstrate that modifications including Leu residues can enhance receptor binding affinity and biological activity, leading to improved insulin secretion in diabetic models .
Research Findings
A comprehensive review of literature reveals several key findings regarding the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing Fmoc-Leu-Gly-OH, and how can its purity be validated?
- Synthesis Steps :
Fmoc Protection : Introduce the Fmoc (9-fluorenylmethoxycarbonyl) group to leucine to protect the α-amino group .
Coupling Reaction : Activate the carboxyl group of Fmoc-Leu using coupling agents like HBTU or DCC, followed by reaction with glycine’s amino group .
Deprotection : Remove the Fmoc group using piperidine or TFA (trifluoroacetic acid) for further peptide elongation .
- Purity Validation :
- HPLC : Use reverse-phase HPLC with a C18 column and UV detection (λ = 260 nm) to assess purity (>95% recommended) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., this compound: C23H25N2O5, expected [M+H]<sup>+</sup> = 409.18) .
Q. What storage conditions are optimal for maintaining this compound stability?
- Store as a lyophilized powder at -20°C in airtight, moisture-free containers to prevent hydrolysis of the Fmoc group .
- For short-term use (≤1 week), dissolve in anhydrous DMSO or DMF and store at 4°C .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- <sup>1</sup>H/<sup>13</sup>C NMR : Confirm backbone structure and Fmoc group integrity (e.g., Fmoc aromatic protons at δ 7.2–7.8 ppm) .
- FT-IR : Identify characteristic peaks (e.g., amide I band at ~1650 cm<sup>-1</sup>, Fmoc carbonyl at ~1710 cm<sup>-1</sup>) .
Advanced Research Questions
Q. How can molecular dynamics (MD) simulations optimize this compound’s conformational stability in solution?
- Use the Berendsen thermostat to simulate solvation in explicit solvents (e.g., water, DMSO) at 300 K with a 2 fs time step .
- Analyze hydrogen bonding between the Fmoc group and solvent to predict aggregation tendencies .
Q. What experimental strategies resolve contradictions in reported solubility data for this compound?
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) versus aqueous buffers (pH 7.4) .
- Temperature Gradients : Measure solubility at 25°C vs. 37°C to assess thermal stability .
- Dynamic Light Scattering (DLS) : Quantify aggregation states in conflicting studies .
Q. How can researchers troubleshoot low coupling efficiency during solid-phase peptide synthesis (SPPS) using this compound?
- Activation Check : Ensure carboxyl groups are activated with HOBt/oxyma and DIC .
- Resin Swelling : Pre-swell resin in DCM for 30 minutes to enhance accessibility .
- Kaiser Test : Monitor free amino groups post-coupling; repeat coupling if ninhydrin-positive .
Q. What role does this compound’s stereochemistry play in peptide self-assembly, and how can this be experimentally probed?
- Compare D vs. L configurations using CD (circular dichroism) spectroscopy to detect β-sheet or helical propensities .
- TEM/AFM : Image nanostructures formed by enantiomeric variants to correlate stereochemistry with morphology .
Q. Methodological Considerations
Q. How to design a robust HPLC protocol for separating this compound from by-products?
- Column : C18, 5 µm, 250 × 4.6 mm.
- Mobile Phase : Gradient from 20% to 80% acetonitrile in 0.1% TFA/water over 20 minutes .
- Flow Rate : 1 mL/min; monitor at 260 nm .
Q. What statistical frameworks are suitable for analyzing dose-response data in this compound-based cellular assays?
- Apply non-linear regression (e.g., GraphPad Prism) to fit IC50 values using a four-parameter logistic model .
- Validate reproducibility via ANOVA across triplicate experiments .
Q. Data Contradiction Analysis
Q. Why might this compound exhibit variable cytotoxicity in different cell lines?
Eigenschaften
IUPAC Name |
2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5/c1-14(2)11-20(22(28)24-12-21(26)27)25-23(29)30-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19-20H,11-13H2,1-2H3,(H,24,28)(H,25,29)(H,26,27)/t20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQDQZWFFGFLZNI-FQEVSTJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20426526 | |
Record name | Glycine, N-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-leucyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20426526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82007-05-4 | |
Record name | Glycine, N-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-leucyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20426526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.